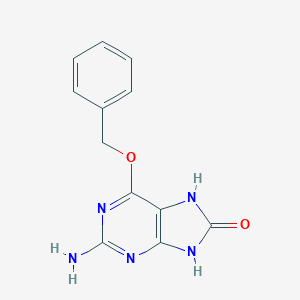

o6-Benzyl-8-oxoguanine

概述

描述

O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .

准备方法

Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.

化学反应分析

Metabolism and Formation

O6-Benzyl-8-oxoguanine is primarily formed through the metabolic oxidation of O6-benzylguanine by cytochrome P450 isoforms, particularly CYP1A1 and CYP1A2. These enzymes facilitate the conversion of O6-benzylguanine to its oxidized form, this compound, which retains potent inhibitory activity against AGT. Research indicates that the catalytic efficiency of this oxidation process varies significantly between different cytochrome P450 isoforms, with CYP1A2 showing higher efficiency compared to CYP1A1 .

Inhibition of DNA Repair Enzymes

The primary chemical reaction involving this compound is its interaction with AGT. The compound binds covalently to a cysteine residue at the active site of AGT, effectively inactivating the enzyme and preventing it from repairing alkylated DNA bases. This reaction is crucial for enhancing the cytotoxic effects of alkylating agents such as temozolomide and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in cancer cells .

Synergistic Effects with Alkylating Agents

Studies have shown that when used in conjunction with alkylating agents, this compound significantly increases the sensitivity of cancer cells to these drugs. For instance, preclinical data indicate that the combination of this compound with temozolomide leads to enhanced cytotoxicity compared to either agent alone. This effect is attributed to the inhibition of AGT-mediated DNA repair, allowing for greater accumulation of DNA damage and subsequent cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AGT activity, with varying degrees of potency depending on the specific derivatives and experimental conditions used. The compound has been shown to inhibit MGMT (O6-methylguanine-DNA methyltransferase) activity as well, which is another key player in DNA repair mechanisms related to alkylating agents .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For example:

| Compound | GI50 (µM) | Notes |

|---|---|---|

| Temozolomide | ≈ 375 | Poorly active in MGMT-expressing cells |

| O6-Benzylguanine | 91.8 | Low cytotoxicity |

| This compound | 1.1 - 19.4 | Moderate to high cytotoxicity depending on structure |

| Acridine derivative | 0.6 | High cytotoxicity |

These results indicate that while O6-benzylguanine itself has limited efficacy, its derivatives can exhibit significantly enhanced cytotoxicity due to their ability to inhibit DNA repair pathways effectively .

Combination Therapy Efficacy

Combination therapy studies reveal that this compound can synergistically enhance the effects of temozolomide:

| Drug Combination | Effect Type | Notes |

|---|---|---|

| O6-Benzylguanine + TMZ | Synergistic | Enhanced cell death |

| Acridine derivative + TMZ | Synergistic | High efficacy against resistant cells |

The use of these combinations aims to overcome resistance mechanisms in tumors that express high levels of DNA repair enzymes like MGMT .

科学研究应用

Pharmacokinetics and Metabolism

The pharmacokinetics of O6-BG have been extensively studied, revealing that it is rapidly converted to O6-benzyl-8-oxoguanine in the human body. A study involving 25 cancer patients showed that the half-life of O6-BG increased with dosage, from 2.8 hours at 10 mg/m² to 9.2 hours at 80 mg/m². Notably, the concentration of O6-BG was significantly lower than that of its metabolite, indicating that this compound plays a more prolonged role in AGT depletion .

Enhancing Chemotherapy Efficacy

O6-BG has been used in combination with various alkylating agents to enhance their cytotoxic effects on tumors. For instance, a Phase II trial investigated the combination of O6-BG with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in melanoma patients. The study demonstrated that while O6-BG effectively depleted AGT levels in peripheral blood mononuclear cells (PBMCs), it did not significantly improve clinical outcomes compared to BCNU alone .

Synergistic Effects with Other Agents

Research indicates that O6-BG can synergize with other chemotherapeutic agents beyond BCNU. For example, it has been shown to enhance the cytotoxic effects of temozolomide and other methylating agents, suggesting its potential use in various cancer types resistant to standard therapies .

Case Studies and Clinical Trials

Safety and Toxicity Profile

O6-BG is generally well tolerated at therapeutic doses, with transient lymphopenia being one of the few observed side effects. The combination therapies involving O6-BG may lead to myelosuppression; however, no severe non-hematologic toxicities have been reported .

作用机制

O6-Benzyl-8-oxoguanine exerts its effects by irreversibly inactivating the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This inhibition prevents the repair of alkylated DNA, thereby increasing the sensitivity of tumor cells to alkylating agents. The molecular target of this compound is the active site of the DNA repair protein, where it forms a covalent bond, leading to the inactivation of the protein .

相似化合物的比较

Similar Compounds:

- O6-Benzylguanine

- O6-Methylguanine

- O6-Ethylguanine

Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .

生物活性

O6-Benzyl-8-oxoguanine (8-oxoBG) is a significant metabolite of O6-benzylguanine (BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This article provides a detailed exploration of the biological activity of 8-oxoBG, including its pharmacokinetics, mechanism of action, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C11H12N4O3

- Molecular Weight : 248.24 g/mol

8-oxoBG is derived from BG through metabolic processes in the body. It exhibits similar biological activities to BG, particularly in inhibiting AGT, which plays a crucial role in DNA repair mechanisms.

This compound functions primarily as an inhibitor of AGT. The mechanism involves the transfer of its benzyl moiety to a cysteine residue at the active site of AGT, effectively blocking its activity. This inhibition leads to increased sensitivity of tumor cells to alkylating agents such as nitrosoureas, which are commonly used in cancer chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of 8-oxoBG has been studied extensively:

| Parameter | O6-Benzylguanine (BG) | This compound (8-oxoBG) |

|---|---|---|

| Half-Life | 0.5 - 2 hours | 2.8 - 9.2 hours |

| Cmax | Lower than 8-oxoBG | 2.4 times higher than BG |

| AUC (Area Under Curve) | Lower than 8-oxoBG | 20 times higher than BG |

| Conversion Rate | Rapid conversion to 8-oxoBG | N/A |

Studies indicate that after intravenous administration, BG is quickly converted to 8-oxoBG, with the latter exhibiting a significantly longer half-life and higher plasma concentrations compared to BG .

Phase I Clinical Trials

Several clinical trials have investigated the effects of BG and its metabolite on cancer patients:

- Study Design : A Phase I trial involved administering varying doses of BG (10 to 120 mg/m²) to patients with advanced solid tumors.

- Results :

- No significant toxicity was attributed solely to BG.

- The combination with carmustine (BCNU) resulted in dose-limiting bone marrow suppression.

- AGT activity was rapidly suppressed following treatment, with recovery observed by day 43 post-treatment .

- Prolonged AGT suppression was primarily due to the effects of 8-oxoBG.

Pharmacokinetic Analysis

A study focused on the pharmacokinetics of both BG and 8-oxoBG demonstrated that:

- The elimination rate constant for 8-oxoBG is significantly lower than that for BG, leading to greater systemic exposure.

- The area under the curve (AUC) for 8-oxoBG was approximately threefold greater than that for BG, indicating enhanced bioavailability and prolonged action in vivo .

Case Studies

- Case Study on Tumor Response : In a cohort of patients treated with BG followed by nitrosourea-based chemotherapy, enhanced tumor response rates were observed due to the effective inhibition of AGT by both BG and its metabolite.

- Patient Monitoring : Plasma levels of both compounds were monitored using LC-MS/MS techniques, confirming the rapid conversion and sustained presence of 8-oxoBG post-administration .

属性

IUPAC Name |

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBCMAJPZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。